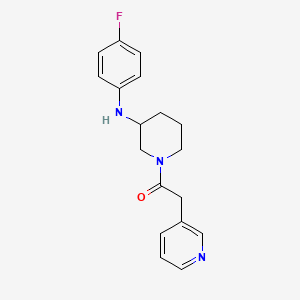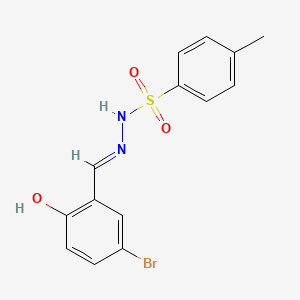
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as FP3, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. The compound was first synthesized in 2010, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential benefits for various medical conditions.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to interact with several proteins and enzymes involved in cell signaling, including G protein-coupled receptors and protein kinases. By modulating these pathways, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine may be able to exert its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
Studies have shown that N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine can have various biochemical and physiological effects in cells and tissues. In cancer cells, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neuronal cells, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to enhance synaptic plasticity and improve cognitive function. In infectious diseases, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to inhibit viral replication and prevent the spread of infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various signaling pathways in cells. However, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore its potential therapeutic applications in other medical conditions, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing new formulations of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine that improve its solubility and bioavailability, as well as reducing its potential toxicity.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then treated with piperidine and acetic anhydride to produce N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been studied for its potential therapeutic applications in various medical conditions, including cancer, neurological disorders, and infectious diseases. In cancer research, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function. In infectious diseases, N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been studied for its ability to inhibit viral replication and prevent the spread of infections.
Eigenschaften
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-5-7-16(8-6-15)21-17-4-2-10-22(13-17)18(23)11-14-3-1-9-20-12-14/h1,3,5-9,12,17,21H,2,4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCDIDJSIHHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(3-pyridinylacetyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6126176.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6126190.png)
![N-(4-chlorophenyl)-2-{[4-(2-phenylethyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6126191.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B6126196.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6126206.png)
![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)
![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)

![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![2-[(4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6126231.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6126254.png)